Dimethylterephthalat

Übersicht

Beschreibung

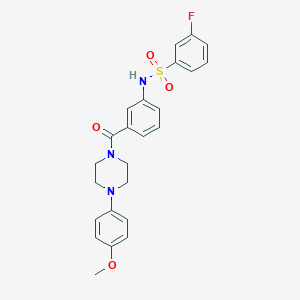

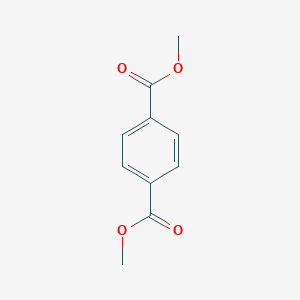

Dimethyl terephthalate is an organic compound with the formula C₆H₄(COOCH₃)₂. It is the diester formed from terephthalic acid and methanol. This compound appears as a white solid that melts to give a distillable colorless liquid. Dimethyl terephthalate is primarily used in the production of polyesters, including polyethylene terephthalate, polytrimethylene terephthalate, and polybutylene terephthalate .

Wirkmechanismus

Target of Action

Dimethyl terephthalate (DMT) is an organic compound formed from terephthalic acid and methanol . It is known to interact with various neural structures involved in controlling brain functions . These structures, which serve as the primary targets of DMT, play a crucial role in the onset of neurological disorders at the intracellular level .

Mode of Action

DMT is an endocrine-disrupting chemical that can induce neurological disorders . It interferes with nuclear receptors in the neural structures, leading to dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . This interaction results in changes in hormone synthesis, transport, and metabolism .

Biochemical Pathways

The biochemical pathway of DMT degradation involves the transformation of DMT to monomethyl terephthalate (MMTP) and then to terephthalic acid (TA) . This process is facilitated by various microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of DMT is significant as it plays a role in the recycling of waste polyethylene terephthalate (PET), a common plastic material .

Pharmacokinetics

Information on the pharmacokinetics of DMT, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It is known that dmt is a white solid that melts to give a distillable colorless liquid , suggesting that its physical state can influence its bioavailability.

Result of Action

The result of DMT’s action is primarily observed in the context of its degradation and the subsequent effects on the environment. The degradation of DMT contributes to the recycling of PET waste, thereby reducing environmental pollution . On a molecular level, DMT’s interaction with nuclear receptors in neural structures can lead to changes in hormone balance, potentially inducing neurological disorders .

Action Environment

The action of DMT is influenced by various environmental factors. For instance, its degradation and recycling are facilitated by the presence of specific microorganisms in the environment . Moreover, DMT’s persistence and detection in various environmental media have become significant issues in recent decades due to its resistance to degradation and widespread use in industry . These environmental factors can influence the action, efficacy, and stability of DMT.

Wissenschaftliche Forschungsanwendungen

Dimethyl terephthalate has a wide range of applications in scientific research, including:

Biochemische Analyse

Biochemical Properties

Dimethyl terephthalate is transformed by various strains of bacteria isolated from different environments. For instance, Variovorax paradoxus T4 and Sphingomonas yanoikuyae DOS01, isolated from deep-ocean sediments, are capable of transforming dimethyl terephthalate . The biochemical pathway of dimethyl terephthalate degradation involves hydrolysis of diester and monoester in the initial steps .

Cellular Effects

The effects of dimethyl terephthalate on cells are largely due to its transformation into other compounds. For instance, Sphingomonas yanoikuyae DOS01 transforms dimethyl terephthalate to monomethyl terephthalate without further degradation .

Molecular Mechanism

The molecular mechanism of dimethyl terephthalate degradation involves the action of specific esterases that cleave the two identical carboxylic ester groups of phthalate diester . This process is carried out by highly specific esterases of the same bacteria in the environment .

Temporal Effects in Laboratory Settings

The degradation of dimethyl terephthalate by bacteria such as Variovorax paradoxus T4 and Sphingomonas yanoikuyae DOS01 has been studied in laboratory settings . Over time, these bacteria are able to transform dimethyl terephthalate into other compounds .

Metabolic Pathways

The metabolic pathway of dimethyl terephthalate degradation involves the hydrolysis of diester and monoester in the initial steps . This process is carried out by highly specific esterases of the same bacteria in the environment .

Transport and Distribution

It is known that dimethyl terephthalate can be transformed by bacteria into other compounds, which may have different transport and distribution properties .

Subcellular Localization

It is known that dimethyl terephthalate can be transformed by bacteria into other compounds, which may have different subcellular localizations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl terephthalate can be synthesized through two primary methods:

Direct Esterification: This method involves the esterification of terephthalic acid with methanol.

Witten Process: This multistep process involves the oxidation of p-xylene to produce methyl p-toluate, which is then further oxidized and esterified with methanol.

Industrial Production Methods: The industrial production of dimethyl terephthalate typically follows the Witten process due to its efficiency in producing high-purity dimethyl terephthalate. The crude ester mixture obtained from the oxidation and esterification steps is distilled to remove heavy boilers and residues, followed by crystallization to purify the dimethyl terephthalate .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl terephthalate undergoes various chemical reactions, including:

Hydrolysis: This reaction converts dimethyl terephthalate to terephthalic acid and methanol.

Hydrogenation: Selective hydrogenation of dimethyl terephthalate can produce 1,4-cyclohexane dicarboxylate, an important intermediate and monomer.

Common Reagents and Conditions:

Hydrolysis: Zinc acetate as a catalyst, carried out in a batch reactor.

Hydrogenation: Potassium-modified nickel catalysts, conducted under controlled conditions to achieve high selectivity and conversion rates.

Major Products:

Hydrolysis: Terephthalic acid and methanol.

Hydrogenation: 1,4-cyclohexane dicarboxylate.

Vergleich Mit ähnlichen Verbindungen

Dimethyl terephthalate is similar to other terephthalate esters, such as:

Polyethylene terephthalate (PET): Used in the production of plastic bottles and packaging materials.

Polytrimethylene terephthalate (PTT): Known for its high tensile strength and elastic recovery.

Polybutylene terephthalate (PBT): Used in engineering plastics due to its excellent mechanical properties.

Uniqueness: Dimethyl terephthalate is unique in its versatility as a precursor for various polyesters and its significant role in industrial applications. Its ability to undergo selective hydrogenation to produce valuable intermediates further highlights its importance in chemical synthesis .

Eigenschaften

IUPAC Name |

dimethyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZVHXUHUFLZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4, Array | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020498 | |

| Record name | Dimethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White solidified mass; [MSDSonline], WHITE FLAKES. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

572 °F at 760 mmHg (sublimes) (NTP, 1992), 288 °C | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

308 °F (NTP, 1992), 141 °C, 146 °C OC, 308 °F (153 °C) (Open cup), 141 °C c.c. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 55 °F (NTP, 1992), Soluble in ether and hot alcohol, Soluble in chloroform; slightly soluble in ethanol. methanol, 0.3 G/ML IN HOT WATER, In water, 19 mg/L at 25 °C, Solubility in water at 13 °C: very poor | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 at 68 °F 1.08 at 145 °C (liquid) (USCG, 1999) - Denser than water; will sink, 1.075 g/cu cm at 141 °C, 1.2 g/cm³ | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16 mmHg at 212 °F ; 140 mmHg at 302 °F (NTP, 1992), 0.01 [mmHg], 1.06X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 2.5 °C: 1.4 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... The composition of the bladder calculi from the DMT treated /rats/ ... was primarily calcium and terephthalic acid (TPA) with 5-7% protein. Phosphate levels were low, in contrast to bladder calculi from animals treated directly with terephthalic acid. ... An acidic urinary pH was believed to have induced the hypercalciuria, a characteristic of urolithiasis in man. The higher urinary concentrations of TPA from DMT in the diet (when compared to similar dietary concentrations of TPA) explained the higher incidence of urinary calculi from the DMT diets than from comparable levels of TPA in the diet. Urinary phosphate levels were decreased in the animals consuming the DMT diet and explained why phosphate was present only at very low levels in the bladder calculi in those animals. ... Weanling rats are probably more sensitive to the induction of bladder calculi than adults due to their very high feed consumption rates relative to body weight. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorlesss crystals, NEEDLES FROM ETHER | |

CAS No. |

120-61-6 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETYHL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKZ2470UNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 to 288 °F (NTP, 1992), 141 °C, Heat of fusion at melting point = 3.1630X10+7 J/kmol, 140 °C | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data of dimethyl terephthalate?

A1: Dimethyl terephthalate has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol []. Spectroscopically, it exhibits characteristic peaks in various techniques. For instance, Micro-Raman Spectroscopy can be used to characterize the anisotropic nature of DMT crystals, offering insights into the product's purity [].

Q2: How does the presence of dimethyl terephthalate affect the properties of polystyrene?

A2: When used as a plasticizer in polystyrene films, DMT influences the thermal degradation behavior. Thermogravimetric analysis reveals that the inclusion of DMT accelerates photodegradation at higher temperatures compared to pure polystyrene films [].

Q3: What is the impact of incorporating castor oil into copolyesters containing dimethyl terephthalate?

A3: Adding castor oil as a soft segment to dimethyl terephthalate-based copolyesters enhances flexibility and lowers the glass transition temperature. This modification results in improved elongation but reduced stress at break [].

Q4: How does litharge (lead monoxide) function as a catalyst in the production of polyethylene terephthalate?

A4: Litharge serves as both an ester interchange and a polymerization catalyst in the production of polyethylene terephthalate. It effectively accelerates the reaction between ethylene glycol and dimethyl terephthalate and minimizes the unwanted dimerization of ethylene glycol, leading to a higher quality homopolymer [].

Q5: Can antimony oxalate be used as a catalyst in polyethylene terephthalate production?

A5: Yes, antimony oxalate effectively catalyzes the polycondensation step in polyethylene terephthalate production, whether through the transesterification of ethylene glycol with dimethyl terephthalate or the direct esterification of ethylene glycol with terephthalic acid [].

Q6: What is the role of zinc acetate in the transesterification of dimethyl terephthalate with ethylene glycol?

A6: Zinc acetate acts as a catalyst in this reaction, facilitating the formation of bis-2-hydroxyethyl terephthalate, the monomer for polyethylene terephthalate. The efficiency of this process is influenced by factors like reactor residence time, the molar ratio of ethylene glycol to dimethyl terephthalate, and the concentration of zinc acetate [].

Q7: How do different heterogeneous catalysts compare in the transesterification of dimethyl terephthalate with 2-ethylhexanol?

A7: The effectiveness of catalysts like lead acetate, cadmium acetate, zinc acetate, mercury acetate, and others has been investigated for this reaction. Notably, hydrated cadmium acetate and sulfated zirconia demonstrate high reactivity, achieving significant conversion of methyl ester groups [].

Q8: How is computational modeling used to study the transesterification of dimethyl terephthalate with ethylene glycol?

A8: Researchers utilize mathematical models, such as the e-NTU method and molecular species models, to simulate and understand the kinetics of the transesterification reaction in various reactor setups. These models help predict conversion rates, oligomer concentrations, and the impact of reaction conditions [, ].

Q9: How does dimethyl terephthalate contribute to self-discharge in lithium-ion batteries?

A9: DMT, a breakdown product of polyethylene terephthalate often found in battery components, acts as a redox shuttle molecule. It undergoes redox reactions within the battery's operating voltage range, leading to self-discharge and reduced capacity [].

Q10: What is the occupational exposure limit for dimethyl terephthalate?

A10: The Japanese Society for Occupational Health recommends an occupational exposure limit of 8 mg/m3 for dimethyl terephthalate based on animal studies. These studies indicated that exposure to higher concentrations (86.4 mg/m3) caused adverse effects like nose rubbing and blinking in rats [].

Q11: What are the toxicological effects of dimethyl terephthalate ingestion in rats?

A11: Studies on rats revealed that ingestion of DMT leads to specific changes in urinary ions, including hypercalciuria and urinary acidosis. This is attributed to the extensive metabolism of DMT to terephthalic acid within the rats' systems [].

Q12: Is dimethyl terephthalate carcinogenic?

A12: A bioassay on F344 rats and B6C3F1 mice showed no significant increase in tumor incidence upon administering DMT in feed, even at relatively high doses (2,500 or 5,000 ppm) for 103 weeks. While acknowledging the possibility of insufficient dosage for maximum test sensitivity, the study concluded that DMT was not carcinogenic under those specific conditions [].

Q13: Can microorganisms degrade dimethyl terephthalate and its isomer, dimethyl isophthalate?

A13: Research indicates that certain bacteria isolated from mangrove sediment can degrade both DMT and DMI. Notably, DMT degradation was observed to be more efficient than DMI degradation, suggesting a potential for bioremediation strategies [].

Q14: What are the methods for recycling polyethylene terephthalate (PET)?

A14: PET recycling can be accomplished through mechanical or chemical means. While mechanical recycling is more common, chemical recycling, such as methanolysis, offers the advantage of producing high-quality recycled PET suitable for infinite recyclability [].

Q15: How does the TereCycle plant contribute to PET recycling?

A15: The TereCycle project proposes a plant design for depolymerizing contaminated PET waste via methanolysis. This process breaks down PET into its monomers, dimethyl terephthalate and ethylene glycol, which can then be purified and reused to create new PET, promoting a circular economy [].

Q16: What are some historical milestones in the development of terephthalic acid and dimethyl terephthalate production?

A16: Since the last major report in 1990, while no entirely new processes for terephthalic acid or dimethyl terephthalate have been commercialized, significant improvements have been made to existing technologies. These advancements, often proprietary, focus on enhancing efficiency and reducing environmental impact [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B492900.png)

![propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492903.png)

![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B492904.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B492909.png)

![N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B492910.png)

![N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492915.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B492916.png)